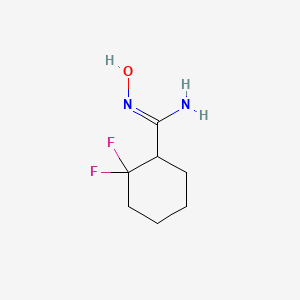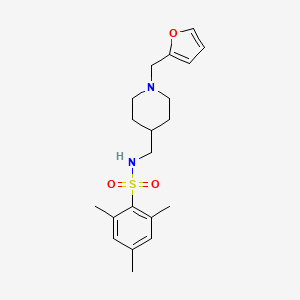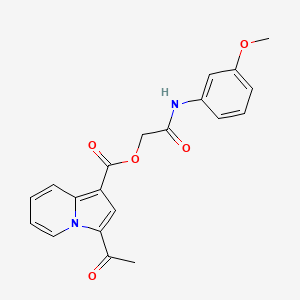
1H-Indole, 4,5-dichloro-2,3-dihydro-
概要
説明
“1H-Indole, 4,5-dichloro-2,3-dihydro-” is a chemical compound with the CAS Number: 162100-51-8 . It has a molecular weight of 188.06 .
Synthesis Analysis
While specific synthesis methods for “1H-Indole, 4,5-dichloro-2,3-dihydro-” were not found, indole-based compounds such as indole-2-carboxamides have been reported to have favorable inhibitory activity .
Physical And Chemical Properties Analysis
“1H-Indole, 4,5-dichloro-2,3-dihydro-” is a powder with a melting point of 54-61°C .
科学的研究の応用
Antiviral Applications
4,5-Dichloroindoline has been studied for its potential antiviral properties. Derivatives of indole, including those with chloro groups, have shown inhibitory activity against various viruses. For instance, certain indole derivatives have demonstrated effectiveness against influenza A and Coxsackie B4 virus .
Anti-inflammatory Applications
The anti-inflammatory potential of indole derivatives is significant. Compounds with an indole nucleus have been compared with established anti-inflammatory drugs like indomethacin and celecoxib, showing promising results in reducing inflammation with a lower ulcerogenic index .
Anticancer Applications
Indole compounds, including 4,5-dichloro-2,3-dihydro-1H-indole, are being explored for their anticancer activities. They are part of a broader group of bioactive molecules that can bind with high affinity to multiple receptors, which is crucial in the development of new cancer therapies .
Anti-HIV Applications
Research into indole derivatives has included the exploration of their potential as anti-HIV agents. Molecular docking studies of novel indolyl derivatives have been conducted to assess their effectiveness against HIV-1, indicating a potential route for new HIV treatments .
Antioxidant Applications
The antioxidant properties of indole derivatives are also under investigation. These compounds can play a role in protecting cells from oxidative stress, which is linked to various chronic diseases .
Antimicrobial Applications
4,5-Dichloroindoline may contribute to the development of new antimicrobial agents. Indole derivatives have shown a broad spectrum of antimicrobial activity, which is essential in the fight against drug-resistant bacteria .
Antitubercular Applications
Given the ongoing challenge of tuberculosis, indole derivatives are being studied for their antitubercular activity. The structural diversity of indole-based compounds provides a valuable platform for developing novel treatments against Mycobacterium tuberculosis .
Antidiabetic Applications
Indole derivatives have been associated with antidiabetic effects, offering a potential avenue for managing diabetes. The interaction of these compounds with various biological pathways suggests a capacity to influence glucose metabolism .
Antimalarial Applications
The fight against malaria has led to the exploration of indole derivatives as antimalarial agents. Their biological activity against the parasites that cause malaria makes them candidates for inclusion in new antimalarial drugs .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
将来の方向性
作用機序
Target of Action
It’s known that indole derivatives, to which this compound belongs, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,5-dichloro-2,3-dihydro-1H-indole .
特性
IUPAC Name |
4,5-dichloro-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKCBQMIPIZDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 4,5-dichloro-2,3-dihydro- | |
CAS RN |
162100-51-8 | |
| Record name | 4,5-dichloro-2,3-dihydro-1Ð?-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

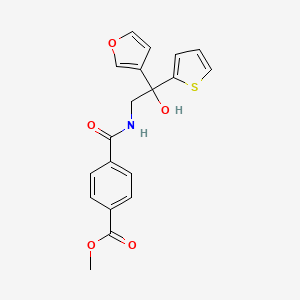
methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)
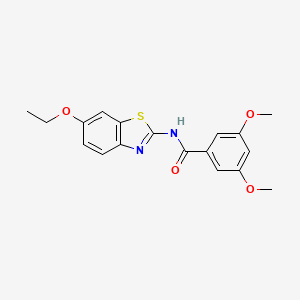
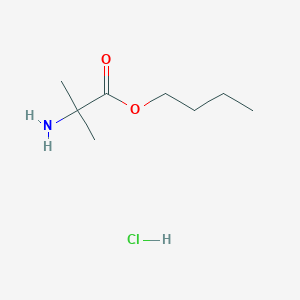
![Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2876772.png)

